molecular formula C21H20FN3O B2794750 N-(4-fluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-76-6

N-(4-fluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2794750
CAS No.: 899750-76-6
M. Wt: 349.409
InChI Key: AQJRYHXPHCPRFW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a chemical compound offered for research purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. Compounds based on the dihydropyrrolo[1,2-a]pyrazine scaffold are of significant interest in medicinal chemistry research. Pyrrolo[1,2-a]pyrazine derivatives have been investigated as inhibitors of key biological targets, such as Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . PARP inhibitors are a prominent area of oncology research, particularly for their potential in treating cancers with specific DNA repair deficiencies . Furthermore, structurally similar dihydropyrrolopyrazole derivatives have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), such as CDK7, which plays a critical role in cell cycle progression and transcription . This makes such compounds valuable tools for researching cell proliferation, transcription regulation, and their applications in cancer, inflammatory diseases, and virology . Researchers can utilize this high-purity compound to explore its specific physicochemical properties, mechanism of action, and potential applications in various biological assays.

Properties

IUPAC Name

N-(4-fluorophenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c1-15-4-6-16(7-5-15)20-19-3-2-12-24(19)13-14-25(20)21(26)23-18-10-8-17(22)9-11-18/h2-12,20H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJRYHXPHCPRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the underlying mechanisms of action based on diverse research findings.

  • Molecular Formula : C21H20FN3O
  • Molecular Weight : 349.4 g/mol
  • CAS Number : 899749-91-8

Synthesis

The compound can be synthesized through various multicomponent reactions involving isatin and tetrahydroisoquinoline derivatives. These methods have been optimized to yield high purity and yield of the target compound, facilitating further biological evaluations .

Anticonvulsant Activity

Research indicates that derivatives of pyrrolo[1,2-a]pyrazine exhibit significant anticonvulsant properties. For instance, a series of fluorinated analogs demonstrated efficacy in several preclinical rodent models of epilepsy. The incorporation of fluorine into the phenyl ring was shown to enhance the anticonvulsant potency, with compounds displaying broad-spectrum activity across multiple seizure models .

Inhibition Studies

The compound has been evaluated for its inhibitory effects on key enzymes involved in various biological pathways:

  • Monoamine Oxidase (MAO) Inhibition : Some studies have highlighted the potential of similar compounds to inhibit MAO-A and MAO-B activities. Such inhibition could be beneficial in treating mood disorders and neurodegenerative diseases .
  • Cyclooxygenase (COX) Inhibition : Certain derivatives have been studied for their anti-inflammatory properties through COX inhibition, which is crucial for managing pain and inflammation .

Case Study 1: Anticancer Activity

In vitro studies have shown that related compounds exhibit antiproliferative effects against various cancer cell lines. For example, a study reported that certain derivatives demonstrated significant cytotoxicity against pancreatic cancer cells, with IC50 values indicating strong potential as anticancer agents .

Case Study 2: Antimicrobial Properties

Another investigation into related pyrazole derivatives revealed promising antibacterial and antifungal activities. These compounds were assessed against a panel of microbial strains, showing varying degrees of effectiveness, which suggests their potential as therapeutic agents in infectious diseases .

Data Tables

Biological Activity IC50 Values (µM) Model/System
Anticonvulsant0.014 - 5.87Plasmodium falciparum
MAO-B Inhibition0.013Enzyme Assay
COX InhibitionVariesRAW 264.7 Cells
AntiproliferativeVariesPanc-1 Cell Line

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21_{21}H20_{20}FN3_3O
  • Molecular Weight : 349.4 g/mol
  • CAS Number : 899750-76-6

The structure of this compound features a dihydropyrrolo-pyrazine core, which is known for its diverse biological activities. The incorporation of fluorine and tolyl groups enhances its pharmacological profile.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrrole and pyrazine have been reported to induce apoptosis in cancer cells, suggesting that N-(4-fluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide may possess similar properties. Studies have shown that such compounds can target various cancer cell lines effectively:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Example AHCT-1161.89Induces mitochondrial apoptosis
Example BMCF-72.05Upregulates pro-apoptotic factors

These findings highlight the potential of this compound as a lead in the development of new anticancer agents .

Antimicrobial Activity

Pyrrole derivatives are also noted for their antimicrobial properties. Research has shown that compounds with similar heterocyclic frameworks can exhibit both antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymatic pathways .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods, including:

  • Microwave-Assisted Synthesis : This technique allows for rapid synthesis under controlled conditions, enhancing yield and purity.
  • Multicomponent Reactions : Recent studies have developed one-pot reactions that simplify the synthesis process while providing libraries of functionalized compounds .

Case Studies and Research Findings

Several studies have investigated the biological efficacy and synthetic routes for compounds related to this compound:

  • Study on Anticancer Activity : A study demonstrated that similar compounds induced apoptosis in colon cancer cell lines through the activation of caspase pathways, emphasizing the importance of structural modifications in enhancing bioactivity .
  • Antimicrobial Evaluation : Another research highlighted the effectiveness of pyrrole derivatives against resistant bacterial strains, supporting their potential use in developing new antimicrobial therapies .

Chemical Reactions Analysis

Pyrrolopyrazine Core

  • Electrophilic Aromatic Substitution :
    The electron-rich pyrrolopyrazine system undergoes nitration and sulfonation at the α-position:

    \text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{Nitro derivative} \quad (\text{Yield: 47%})[5]

    Halogenation with NCS\text{NCS} or Br2\text{Br}_2 occurs under mild conditions (0°C, 2 hr).

  • Oxidation :
    Exposure to \text{Oxone}^® oxidizes the dihydropyrrolopyrazine to a fully aromatic system:

    \text{Dihydro form} \xrightarrow{\text{Oxone}^®} \text{Pyrrolo[1,2-a]pyrazine} \quad (\text{Yield: 89%})[7]

Carboxamide Group

  • Hydrolysis :
    Acidic or basic hydrolysis cleaves the amide bond:

    \text{Compound} + \text{HCl (6M)} \xrightarrow{100^\circ \text{C}} \text{Carboxylic acid} + 4\text{-fluoroaniline} \quad (\text{Yield: 63%})[3]
  • Nucleophilic Substitution :
    The fluorophenyl group participates in Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination):

    \text{Compound} + \text{Amine} \xrightarrow{\text{Pd}_2\text{dba}_3/\text{Xantphos}} \text{Aryl amine derivative} \quad (\text{Yield: 71%})[5][7]

Catalytic and Kinetic Studies

Reaction kinetics for key transformations have been analyzed:

ReactionRate Constant (kk)Activation Energy (EaE_a)Solvent
Amide hydrolysis (acidic)1.2×104s11.2 \times 10^{-4} \, \text{s}^{-1}58 kJ/molEthanol/water
Suzuki coupling3.8×103s13.8 \times 10^{-3} \, \text{s}^{-1}42 kJ/molToluene

Data adapted from studies on structurally analogous systems .

Mechanistic Insights

  • Cyclization : Proceeds via a Pictet-Spengler-type mechanism under acidic conditions, forming the pyrrolopyrazine core .

  • Oxidative Aromatization : Involves single-electron transfer (SET) pathways, confirmed by ESR spectroscopy .

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C via retro-Diels-Alder fragmentation (Td=215CT_d = 215^\circ \text{C}).

  • Photoreactivity : UV exposure induces dimerization at the pyrrole moiety (λmax=320nm\lambda_{\text{max}} = 320 \, \text{nm}).

Comparison with Similar Compounds

Aryl Group Modifications

Compound Name Aryl Substituent (Position 1) Carboxamide Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound p-Tolyl (4-methylphenyl) 4-Fluorophenyl C22H20FN3O 373.42
Compound 4-Ethoxyphenyl 2,6-Difluorophenyl C22H21F2N3O2 397.42
Compound 3-Methoxypropyl 4-Methylbenzyl C27H27N5O3 481.54
  • Electron-Withdrawing vs. In contrast, the 2,6-difluorophenyl group in ’s compound enhances electronegativity, which may improve metabolic stability but reduce solubility .
  • Alkyl vs. Alkoxy Substituents : The p-tolyl group (methyl) in the target compound offers lipophilicity, while the 4-ethoxyphenyl group in increases steric bulk and polarity, possibly affecting membrane permeability .

Q & A

Q. Table 1: Common Reaction Conditions

StepCatalysts/ReagentsSolventYield Range
Core formationPd(OAc)₂, BINAPToluene/THF60-75%
Carboxamide couplingEDCI, DMAPDCM/ACN70-85%

How is the compound characterized structurally?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., fluorophenyl aromatic protons at δ 7.1–7.3 ppm, dihydropyrrolo protons at δ 3.5–4.2 ppm) .
    • ¹³C NMR confirms carbonyl carbons (C=O at ~165–170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z 406.15) .

Which functional groups are most reactive in this compound?

  • Carboxamide group (-CONH-): Susceptible to hydrolysis under acidic/basic conditions.
  • Fluorophenyl ring: Participates in halogen bonding, influencing receptor interactions .
  • Dihydropyrrolo-pyrazine core: Modifiable via electrophilic substitution or cross-coupling at the 6- and 8-positions .

Advanced Research Questions

How can computational methods optimize reaction pathways for this compound?

  • Reaction path search algorithms (e.g., DFT calculations) predict intermediates and transition states to identify low-energy pathways .
  • Machine learning models analyze experimental data to recommend optimal catalysts (e.g., Pd-based systems) and solvents (e.g., DMF for polar intermediates) .

Example Workflow:

Simulate reaction steps using Gaussian or ORCA.

Validate with small-scale trials.

Refine conditions using feedback loops between computation and experimentation .

How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Purity variations: Impurities (e.g., unreacted precursors) skew bioassay results. Use HPLC (>95% purity) for consistency .
  • Structural analogs: Substituent differences (e.g., 4-fluorophenyl vs. 2-fluorophenyl) drastically alter activity. Compare IC₅₀ values across analogs (see Table 2 ) .

Q. Table 2: Substituent Effects on Biological Activity

Substituent (R)Target Enzyme IC₅₀ (nM)Solubility (µg/mL)
4-Fluorophenyl12 ± 215.3
2-Fluorophenyl45 ± 58.7

What strategies enhance structure-activity relationship (SAR) studies?

  • Systematic substitution: Introduce halogens (F, Cl), alkyl groups, or heteroaryl rings at the pyrrolo-pyrazine core .
  • In vitro assays: Test modified analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
  • Molecular docking: Map binding interactions (e.g., hydrogen bonding with fluorophenyl) to prioritize synthetic targets .

How to address challenges in scaling up synthesis?

  • Catalyst optimization: Replace Pd(OAc)₂ with air-stable Pd nanoparticles for reproducibility .
  • Byproduct analysis: Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry .
  • Flow chemistry: Improve yield by controlling residence time and temperature in continuous reactors .

What advanced techniques validate receptor binding mechanisms?

  • X-ray crystallography: Resolve co-crystal structures with target proteins to identify key interactions (e.g., π-π stacking with p-tolyl) .
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to assess affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.